molecular formula C18H15ClF3N3O2S2 B12132155 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B12132155
M. Wt: 461.9 g/mol
InChI Key: LBXBPGKBMWXTJV-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a chlorinated phenyl ring, a trifluoromethyl group, and a thieno[2,3-d]pyrimidin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-d]pyrimidin-2-yl core, followed by the introduction of the sulfanyl group and subsequent acylation to form the acetamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The use of automated systems and advanced analytical techniques would ensure consistent product quality and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

    Substitution: Halogen substitution reactions could occur on the phenyl ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug development or biochemical assays.

Medicine

In medicine, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other acetamide derivatives, thieno[2,3-d]pyrimidine analogs, and molecules with trifluoromethyl or chlorophenyl groups.

Uniqueness

What sets N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide apart is its specific combination of functional groups and structural features. This unique arrangement could confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C18H15ClF3N3O2S2

Molecular Weight

461.9 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H15ClF3N3O2S2/c1-8-9(2)29-15-14(8)16(27)25(3)17(24-15)28-7-13(26)23-10-4-5-12(19)11(6-10)18(20,21)22/h4-6H,7H2,1-3H3,(H,23,26)

InChI Key

LBXBPGKBMWXTJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C)C

Origin of Product

United States

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